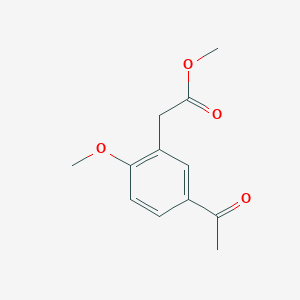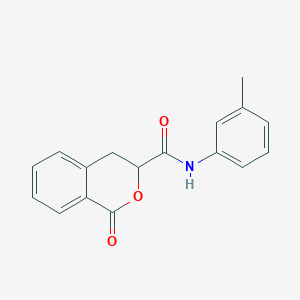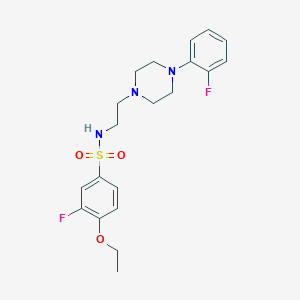
Methyl 2-(5-acetyl-2-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-acetyl-2-methoxyphenyl)acetate is a chemical compound that is part of a broader class of organic compounds known for their potential in synthesizing heterocyclic systems. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and synthetic utility of similar acetylphenyl acetates.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from acetoacetic esters. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant were prepared from corresponding acetoacetic esters and used as reagents for the preparation of various heterocyclic compounds . This suggests that the synthesis of this compound could also involve similar starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds shows significant diversity. For example, the title compound in one study forms a small dihedral angle between the oxadiazole ring and the directly bonded benzene ring, while the second benzene ring is approximately orthogonal to the oxadiazole plane . This indicates that this compound may also exhibit interesting structural features, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
The compounds similar to this compound have been used in the synthesis of various heterocyclic systems, indicating their reactivity and versatility in chemical reactions. For example, they have been used to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles . This suggests that this compound could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the presence of weak intramolecular and intermolecular hydrogen bonds and interactions in the crystal structures of similar compounds suggests that this compound may also exhibit such properties, which could affect its solubility, melting point, and stability.
Wissenschaftliche Forschungsanwendungen
Production of Phenylacetic Acid Derivatives
Phenylacetic acid derivatives, including methyl 2-acetyl-3,5-dihydroxyphenylacetate and methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate, have been studied for their antimicrobial and antioxidant activities. Interestingly, while these specific derivatives showed no such activity, a compound known as 4-epiradicinol demonstrated inhibitory effects on various bacteria, including Escherichia coli and Staphylococcus aureus. The isolation and characterization of these compounds offer insights into their potential applications in scientific research, particularly in the context of antimicrobial studies (Varma et al., 2006).
Eigenschaften
IUPAC Name |
methyl 2-(5-acetyl-2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(13)9-4-5-11(15-2)10(6-9)7-12(14)16-3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAIRGUURAYSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B2527237.png)
![2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2527238.png)
![ethyl 6-methyl-2-oxo-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2527239.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2527242.png)
![(1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B2527243.png)
![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2527244.png)
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2527248.png)




![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527255.png)